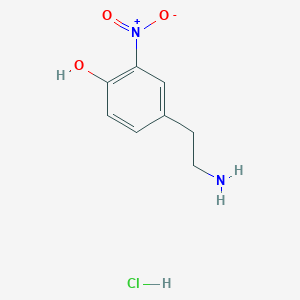

3-Nitrotyramine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-aminoethyl)-2-nitrophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c9-4-3-6-1-2-8(11)7(5-6)10(12)13;/h1-2,5,11H,3-4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPYUAIZMVIUCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)[N+](=O)[O-])O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Chemical Derivation of 3 Nitrotyramine Hydrochloride

Enzymatic Formation from 3-Nitrotyrosine (B3424624) in Mammalian Systems

3-Nitrotyramine (B1258396) is not an abundant endogenous amine but is formed in mammalian systems through the metabolic conversion of its precursor, 3-Nitrotyrosine. nih.govethz.ch 3-Nitrotyrosine itself is a biomarker for oxidative and nitrative stress, formed when reactive nitrogen species react with either free tyrosine or tyrosine residues within proteins. nih.govresearchgate.net The subsequent metabolism of 3-Nitrotyrosine into 3-Nitrotyramine is a critical step in a pathway that can have significant biological implications, particularly in the nervous system. nih.govjneurosci.org

Role of Aromatic Amino Acid Decarboxylase in 3-Nitrotyramine Generation

The primary enzyme responsible for the conversion of 3-Nitrotyrosine to 3-Nitrotyramine is Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. nih.govjneurosci.orgnih.gov AADC is a versatile lyase enzyme that depends on the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6. wikipedia.org Its main physiological role is to catalyze the decarboxylation of various aromatic L-amino acids to form aromatic monoamines, such as the conversion of L-DOPA to dopamine (B1211576) and 5-HTP to serotonin. wikipedia.org

Research has demonstrated that 3-Nitrotyrosine serves as a substrate for AADC. nih.govjneurosci.org In this reaction, the enzyme facilitates the removal of a carboxyl group from 3-Nitrotyrosine, yielding 3-Nitrotyramine. nih.govethz.ch This enzymatic conversion is a key finding, as it indicates that 3-Nitrotyrosine is not merely an inert marker of cellular damage but can be actively metabolized into other neuroactive compounds. jneurosci.org

| Enzymatic Reaction Summary | |

| Substrate | 3-Nitrotyrosine |

| Enzyme | Aromatic L-amino acid Decarboxylase (AADC) |

| Cofactor | Pyridoxal Phosphate (PLP) |

| Product | 3-Nitrotyramine |

| Cellular Context | Dopaminergic Neuronal Cells |

Decarboxylation Pathways of 3-Nitrotyrosine in Dopaminergic Neuronal Cells

The metabolism of 3-Nitrotyrosine is particularly significant in dopaminergic neuronal cells, such as the PC12 cell line used extensively in research. nih.govnih.gov In these cells, 3-Nitrotyrosine is metabolized by the sequential action of Aromatic L-amino acid decarboxylase (AADC) and monoamine oxidase. nih.govnih.govresearchgate.net The initial step, catalyzed by AADC, is the decarboxylation of 3-Nitrotyrosine to form 3-Nitrotyramine. nih.govethz.ch

This pathway is of high interest because the formation of 3-Nitrotyramine within these neurons has been linked to neurotoxic effects and apoptotic cell death. nih.govnih.gov The presence of this metabolic route provides a mechanism by which reactive nitrogen species can contribute to selective neurodegeneration. nih.govjneurosci.org The neurotoxicity associated with 3-Nitrotyrosine in these cells is directly linked to its enzymatic conversion, as inhibitors of AADC were found to prevent the observed neuronal death in studies on primary rat neurons. nih.govnih.gov Following its formation, 3-Nitrotyramine can be further oxidized by monoamine oxidase to produce 3-nitro-4-hydroxyphenylacetaldehyde. nih.gov

In Vitro Synthesis Methodologies for Research Applications

To study its biological effects, pure 3-Nitrotyramine is required for research applications. nih.gov A common laboratory method for synthesizing 3-Nitrotyramine involves enzymatic conversion from its precursor, 3-Nitrotyrosine, mimicking the biological pathway. nih.govresearchgate.net

One established protocol involves incubating 3-Nitrotyrosine with the enzyme tyrosine decarboxylase. nih.gov The reaction is typically carried out under specific conditions of temperature and pH to ensure optimal enzyme activity and product yield. nih.govresearchgate.net Following the incubation period, the reaction mixture is acidified to stop the enzymatic process and then centrifuged. nih.gov The resulting product can be analyzed and purified using techniques such as High-Performance Liquid Chromatography (HPLC). nih.gov This method allows for the generation of a single, pure product for experimental use. nih.gov

| In Vitro Synthesis Parameters | |

| Starting Material | 3-Nitrotyrosine (e.g., 1.5 mM) |

| Enzyme | Tyrosine Decarboxylase (e.g., 0.25 U/ml) |

| Buffer | Sodium Acetate Buffer (e.g., 0.1 M) |

| pH | 5.5 |

| Temperature | 37°C |

| Reaction Time | 5 hours |

Structural Elucidation and Confirmation of 3-Nitrotyramine Analogs and Derivatives in Research

The confirmation of the chemical structure of synthesized 3-Nitrotyramine is crucial for research integrity. nih.gov Mass spectrometry is a definitive technique used for this purpose. nih.govresearchgate.net In studies describing its synthesis, the identity of the nitrated derivative formed was confirmed by mass spectrometry, which identified a compound with a mass-to-charge ratio (m/z) of 183, corresponding to 3-Nitrotyramine. nih.gov

High-Performance Liquid Chromatography (HPLC) is also employed to analyze the reaction mixture, showing the formation of a single product and verifying its purity. nih.gov These analytical methods are standard for the structural elucidation of newly synthesized compounds and their derivatives in chemical and biological research. While the focus of much research is on 3-Nitrotyramine itself, these same techniques are applied to identify and confirm the structure of its various analogs and metabolic products, such as N-Nitroso-N-(3-keto-1,2-butanediol)-3′-nitrotyramine, a genotoxic derivative identified in other studies. researchgate.net

Enzymatic Biotransformation and Metabolic Fates of 3 Nitrotyramine Hydrochloride

Mammalian Metabolic Pathways

In mammalian systems, the metabolic processing of 3-Nitrotyramine (B1258396) is closely linked to the established pathways for biogenic amine catabolism. The primary enzyme responsible for its breakdown is Monoamine Oxidase, leading to the formation of a key downstream metabolite.

Role of Monoamine Oxidase in 3-Nitrotyramine Catabolism

Monoamine Oxidase (MAO), a family of enzymes crucial for the oxidative deamination of monoamines, plays a pivotal role in the catabolism of 3-Nitrotyramine. researchgate.netnih.gov These enzymes are located on the outer mitochondrial membrane and are responsible for regulating the levels of various neurotransmitters and biogenic amines. Research has shown that 3-Nitrotyramine serves as a substrate for MAO. The enzymatic action of MAO on 3-Nitrotyramine involves the oxidative removal of the amine group, a critical step in its metabolic degradation. This process is analogous to the catabolism of other structurally similar amines, such as tyramine (B21549) itself.

Formation of 3-Nitro-4-hydroxyphenylacetate as a Downstream Metabolite

The catabolism of 3-Nitrotyramine by Monoamine Oxidase leads to the formation of an aldehyde intermediate, which is subsequently oxidized to the corresponding carboxylic acid, 3-Nitro-4-hydroxyphenylacetate (NHPA). researchgate.net This conversion is a key step in the detoxification and elimination of 3-Nitrotyramine from the body. The formation of NHPA has been identified in studies investigating the metabolism of 3-nitrotyrosine (B3424624), a precursor to 3-nitrotyramine. researchgate.net The presence of NHPA in urine has been considered as a potential biomarker for in vivo formation of 3-nitrotyrosine and, by extension, 3-Nitrotyramine. researchgate.netresearchgate.net

| Metabolic Step | Enzyme | Substrate | Product |

| Oxidative Deamination | Monoamine Oxidase (MAO) | 3-Nitrotyramine | 3-Nitro-4-hydroxyphenylacetaldehyde |

| Aldehyde Oxidation | Aldehyde Dehydrogenase | 3-Nitro-4-hydroxyphenylacetaldehyde | 3-Nitro-4-hydroxyphenylacetate |

Microbial Metabolism and Biodegradation Pathways

Microorganisms have evolved diverse metabolic pathways to utilize a wide array of organic compounds as nutrient sources. 3-Nitrotyramine is no exception, with certain bacteria capable of using it as a source of nitrogen. This biodegradation is facilitated by a specific enzymatic pathway involving a periplasmic amine oxidase and a cytosolic dehydrogenase.

Utilization as a Nitrogen Source in Bacterial Cultures

Certain bacteria, such as Escherichia coli, have been shown to utilize 3-Nitrotyramine as a sole source of nitrogen for growth. nih.gov This metabolic capability indicates the presence of specific enzymatic machinery to break down the molecule and assimilate the nitrogen. The ability of bacteria to use nitroaromatic compounds as a nitrogen source is a well-documented phenomenon and the metabolism of 3-Nitrotyramine fits within this broader context. nih.gov This process typically involves the liberation of the nitro group in the form of nitrite, which can then be reduced to ammonia (B1221849) for incorporation into cellular components.

Involvement of Periplasmic Amine Oxidase (TynA) in Bacterial Catabolism

The initial step in the bacterial catabolism of 3-Nitrotyramine is catalyzed by a periplasmic amine oxidase, specifically an enzyme known as TynA. nih.gov TynA is a copper-containing amine oxidase that is also involved in the degradation of other aromatic amines like phenylethylamine and tyramine. nih.govresearchgate.net In the case of 3-Nitrotyramine, TynA oxidizes the amino group, converting it into an aldehyde. nih.gov This reaction occurs in the periplasmic space of the bacteria.

Role of Cytosolic NAD-linked Dehydrogenase (FeaB) in Bacterial Metabolism

Following the action of TynA, the resulting aldehyde intermediate, 4-hydroxy-3-nitrophenylacetaldehyde (B1264463), is transported into the cytoplasm. Here, it is further metabolized by a cytosolic NAD-linked aldehyde dehydrogenase, known as FeaB. nih.gov FeaB catalyzes the oxidation of the aldehyde to the corresponding carboxylic acid, 4-hydroxy-3-nitrophenylacetate. nih.gov This two-step enzymatic process, initiated by TynA and completed by FeaB, constitutes the primary pathway for the initial breakdown of 3-Nitrotyramine in these bacteria, allowing for the utilization of its nitrogen content. nih.gov

| Bacterial Metabolic Pathway of 3-Nitrotyramine | Enzyme | Location | Substrate | Product |

| Oxidation | Periplasmic Amine Oxidase (TynA) | Periplasm | 3-Nitrotyramine | 4-hydroxy-3-nitrophenylacetaldehyde |

| Dehydrogenation | Cytosolic NAD-linked Dehydrogenase (FeaB) | Cytosol | 4-hydroxy-3-nitrophenylacetaldehyde | 4-hydroxy-3-nitrophenylacetate |

Regulatory Mechanisms of 3-Nitrotyramine Catabolism in Microorganisms (e.g., NsrR in Escherichia coli)

In Escherichia coli, the catabolism of 3-nitrotyramine is intricately regulated, primarily by the nitric oxide (NO)-sensitive repressor, NsrR. nih.govnih.govdtic.mil This regulatory protein plays a crucial role in the expression of genes responsible for the breakdown of phenylethylamine (PEA) and its derivatives, including 3-nitrotyramine. The key genes under NsrR's control in this context are tynA and feaB. nih.govnih.govdtic.mil

Chromatin immunoprecipitation and microarray (ChIP-chip) analyses have demonstrated that NsrR binds directly to the promoter regions of both the tynA and feaB genes. nih.govnih.govdtic.mil This binding represses the expression of these genes. The repression mediated by NsrR is sensitive to the presence of nitric oxide. When NO is present, the repressive effect of NsrR is alleviated, leading to an increased expression of tynA and feaB. nih.gov

The overexpression of nsrR has been shown to significantly hinder the growth of E. coli on PEA and leads to a marked repression of the tynA and feaB promoters. nih.govdtic.mil Conversely, deletion of the nsrR gene results in a slight increase in the activity of these promoters. nih.govdtic.mil

E. coli is capable of utilizing 3-nitrotyramine as a source of nitrogen for growth. nih.govnih.gov Under these conditions, the tynA and feaB promoters are partially induced. nih.gov The TynA enzyme, a monoamine oxidase, is responsible for the initial step in the catabolism of 3-nitrotyramine, oxidizing it to 4-hydroxy-3-nitrophenylacetaldehyde. nih.gov Subsequently, the FeaB enzyme, a phenylacetaldehyde (B1677652) dehydrogenase, further oxidizes this intermediate to 4-hydroxy-3-nitrophenylacetate. nih.gov Mutation of the tynA gene prevents the growth of E. coli on 3-nitrotyramine, highlighting its essential role in this metabolic pathway. nih.govnih.gov

This regulatory system suggests that a physiological role of the PEA catabolic pathway is to metabolize nitroaromatic compounds that may accumulate in cells, particularly in environments where they are exposed to nitric oxide. nih.govnih.gov

| Gene | Encoded Enzyme | Function in 3-Nitrotyramine Catabolism | Regulatory Control by NsrR |

| tynA | Monoamine oxidase | Oxidizes 3-nitrotyramine to 4-hydroxy-3-nitrophenylacetaldehyde | Repressed by NsrR binding to its promoter. Repression is relieved by nitric oxide. |

| feaB | Phenylacetaldehyde dehydrogenase | Oxidizes 4-hydroxy-3-nitrophenylacetaldehyde to 4-hydroxy-3-nitrophenylacetate | Repressed by NsrR binding to its promoter. Repression is relieved by nitric oxide. |

Comparative Biochemical Studies of 3-Nitrotyramine Metabolism Across Microbial Species

While detailed studies on the metabolism of 3-nitrotyramine are prominent in Escherichia coli, comparative biochemical analyses with other microbial species reveal both conserved and divergent strategies for the degradation of related nitroaromatic compounds. Key microorganisms in these comparative studies include soil bacteria such as Burkholderia sp. strain JS165 and Variovorax paradoxus JS171, which have been studied for their ability to degrade 3-nitrotyrosine, a closely related compound. nih.govnih.gov

Escherichia coli can utilize 3-nitrotyramine as a sole nitrogen source, but it is unable to grow on 3-nitrotyrosine. nih.gov The metabolic pathway in E. coli is initiated by the enzyme TynA (an amine oxidase), which removes the amino group from 3-nitrotyramine to produce 4-hydroxy-3-nitrophenylacetaldehyde. nih.gov This intermediate is then oxidized by FeaB (phenylacetaldehyde dehydrogenase). nih.gov

In contrast, Burkholderia sp. strain JS165 and Variovorax paradoxus JS171 are capable of using 3-nitrotyrosine as their sole source of carbon, nitrogen, and energy. nih.govnih.gov The catabolic pathway in these organisms involves an oxidative denitration process, which is distinct from the typical tyrosine metabolism pathways. nih.govnih.gov During their growth on 3-nitrotyrosine, there is a stoichiometric release of nitrite. nih.govnih.gov This pathway is inducible and is expressed in the presence of 3-nitrotyrosine or its metabolic intermediate, 4-hydroxy-3-nitrophenylacetate (HNPA). dtic.mil

The initial step in 3-nitrotyrosine degradation in Burkholderia and Variovorax is catalyzed by an α-ketoglutarate-dependent deaminase, converting 3-nitrotyrosine to HNPA. nih.gov This differs from the initial deamination of 3-nitrotyramine by an amine oxidase in E. coli. The subsequent key reaction in the pathway of these soil bacteria is the denitration of HNPA. nih.gov

The following table provides a comparative overview of the metabolic capabilities for 3-nitrotyramine and the related compound 3-nitrotyrosine in these microorganisms.

| Feature | Escherichia coli | Burkholderia sp. strain JS165 | Variovorax paradoxus JS171 |

| Substrate Utilized | 3-Nitrotyramine (as N source) | 3-Nitrotyrosine (as C, N, and energy source) | 3-Nitrotyrosine (as C, N, and energy source) |

| Initial Enzyme | TynA (Amine oxidase) | α-ketoglutarate-dependent deaminase | α-ketoglutarate-dependent deaminase |

| Initial Reaction | Deamination of 3-nitrotyramine | Deamination of 3-nitrotyrosine | Deamination of 3-nitrotyrosine |

| Key Metabolic Process | Oxidation | Oxidative denitration | Oxidative denitration |

| Metabolic Pathway Regulation | Regulated by NsrR, sensitive to nitric oxide | Inducible pathway | Inducible pathway |

| Key Intermediate | 4-hydroxy-3-nitrophenylacetaldehyde | 4-hydroxy-3-nitrophenylacetate (HNPA) | 4-hydroxy-3-nitrophenylacetate (HNPA) |

| End Product of Initial Phase | 4-hydroxy-3-nitrophenylacetate | Stoichiometric release of nitrite | Stoichiometric release of nitrite |

This comparative analysis underscores the metabolic diversity among microorganisms in their approaches to degrading nitroaromatic compounds. While E. coli possesses a specific pathway for the deamination and subsequent oxidation of 3-nitrotyramine, other soil bacteria like Burkholderia and Variovorax have evolved distinct inducible pathways for the complete degradation of 3-nitrotyrosine, involving an oxidative removal of the nitro group.

Cellular and Molecular Mechanisms of 3 Nitrotyramine Action

Interactions with Intracellular Homeostasis

The metabolic product of 3-nitrotyrosine (B3424624), 3-nitrotyramine (B1258396), plays a significant role in disrupting the delicate intracellular balance within dopaminergic cells, primarily by affecting dopamine (B1211576) levels and the activity of key enzymes in the dopamine synthesis pathway.

Influence on Intracellular Dopamine Levels

Research has demonstrated that the precursor to 3-nitrotyramine, 3-nitrotyrosine, leads to a notable decrease in intracellular dopamine levels in dopaminergic cell lines such as PC12 cells nih.govnih.gov. This reduction is a critical event in the cascade leading to cellular dysfunction. The metabolism of 3-nitrotyrosine by aromatic amino acid decarboxylase (AADC) and monoamine oxidase (MAO) is central to this process nih.govnih.gov. Studies have shown that treatment with 3-nitrotyrosine results in a concentration-dependent increase in intracellular L-DOPA and the dopamine metabolite DOPAC, while simultaneously decreasing dopamine levels nih.gov.

| Treatment | L-DOPA (pmol/µg protein) | Dopamine (pmol/µg protein) | DOPAC (pmol/µg protein) |

|---|---|---|---|

| Control | 0.5 ± 0.1 | 15.2 ± 1.8 | 1.8 ± 0.2 |

| 3-Nitrotyrosine (100 µM) | 2.1 ± 0.3 | 8.5 ± 1.1 | 3.5 ± 0.4* |

Impact on Tyrosine Hydroxylase Activity and Dopaminergic Pathways

While 3-nitrotyrosine metabolism significantly alters dopamine homeostasis, it does not appear to directly interfere with the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis nih.gov. However, the nitration of tyrosine residues in TH by reactive nitrogen species like peroxynitrite can lead to a loss of enzymatic activity nih.gov. The neurotoxicity associated with 3-nitrotyrosine and its metabolites appears to stem from its interaction with other enzymes in the dopaminergic pathway. Specifically, 3-nitrotyrosine interferes with the activity of aromatic amino acid decarboxylase, similar to the effect of the AADC inhibitor NSD1015 nih.gov. This interference disrupts the normal conversion of L-DOPA to dopamine, contributing to the observed decrease in intracellular dopamine levels nih.gov. Furthermore, the metabolism of 3-nitrotyrosine by the sequential action of AADC and MAO generates toxic metabolites, including 3-nitrotyramine, which are ultimately responsible for the detrimental effects on dopaminergic neurons nih.govnih.gov.

Mechanisms of Cellular Response and Signaling

The disruption of intracellular homeostasis by 3-nitrotyramine and its precursor triggers specific cellular signaling pathways that ultimately lead to cell death, a process that can be mitigated by enzymatic inhibitors.

Modulation of Cellular Viability and Prevention of Cell Death by Enzymatic Inhibitors (e.g., Aromatic Amino Acid Decarboxylase and Monoamine Oxidase Inhibitors)

The toxicity of 3-nitrotyramine is intrinsically linked to its formation through enzymatic processes. Consequently, inhibitors of these enzymes can effectively prevent the associated cell death. Research has shown that both aromatic amino acid decarboxylase (AADC) inhibitors and monoamine oxidase (MAO) inhibitors can reverse the apoptosis induced by 3-nitrotyrosine in dopaminergic cells nih.govnih.gov. For instance, the AADC inhibitor NSD1015 was found to prevent the 3-nitrotyrosine-associated death of ventral midbrain neurons nih.gov. Similarly, the toxicity of 3-nitrotyramine itself was prevented by the MAO inhibitor pargyline (B1678468) in both PC12 cells and rat ventral midbrain neurons nih.gov. These findings underscore the critical role of the metabolic conversion of 3-nitrotyrosine to toxic products like 3-nitrotyramine in mediating dopaminergic cell death nih.gov.

| Treatment | Cell Death (%) |

|---|---|

| Control | 5 ± 1 |

| 3-Nitrotyrosine | 45 ± 4 |

| 3-Nitrotyrosine + NSD1015 (AADC Inhibitor) | 8 ± 2** |

| 3-Nitrotyramine | 42 ± 5 |

| 3-Nitrotyramine + Pargyline (MAO Inhibitor) | 7 ± 1** |

Link to Reactive Nitrogen Species and Nitrative Stress Research

3-Nitrotyramine and its precursor, 3-nitrotyrosine, are intrinsically linked to the broader field of reactive nitrogen species (RNS) and nitrative stress research nih.govnih.gov. 3-Nitrotyrosine is a well-established biomarker for the presence of nitrating oxidants and is formed through the reaction of these species with either free tyrosine or tyrosine residues in proteins nih.govwikipedia.org. The detection of 3-nitrotyrosine in biological systems is considered an indicator of NO-dependent, RNS-induced nitrative stress wikipedia.orgnih.gov. The neurotoxic effects observed following the administration of 3-nitrotyrosine provide a direct mechanistic link between the products of nitrative stress and the selective degeneration of dopaminergic neurons nih.govnih.gov. The metabolism of 3-nitrotyrosine to neurotoxic compounds like 3-nitrotyramine represents a novel biochemical pathway that explains how the generation of RNS can contribute to neurodegenerative processes nih.gov.

3-Nitrotyramine as a Product of Nitrative Chemistry and its Contribution to Cellular Stress

Under physiological conditions, reactive nitrogen species (RNS) are involved in various signaling pathways. However, their overproduction, a state known as nitrative stress, can lead to the nitration of biomolecules, including amino acids and their derivatives. 3-Nitrotyramine is formed through the enzymatic conversion of 3-nitrotyrosine, which itself is a well-established biomarker of nitrative stress. The formation of 3-nitrotyrosine occurs when tyrosine residues in proteins or as free amino acids are modified by potent nitrating agents like peroxynitrite.

Subsequent metabolic processes can convert 3-nitrotyrosine into 3-nitrotyramine. Specifically, the enzyme aromatic amino acid decarboxylase can act on 3-nitrotyrosine to produce 3-nitrotyramine. This conversion is a critical step, as it transforms a marker of cellular stress into a bioactive molecule with its own distinct and potent effects on cellular function.

Role in Oxidative Damage and Alterations in Cellular Signaling Networks

The toxicity of 3-nitrotyramine is particularly evident in its ability to induce oxidative damage and disrupt crucial cellular signaling networks, ultimately leading to cell death. Research has demonstrated that 3-nitrotyramine is a substrate for monoamine oxidase (MAO), an enzyme critical in the metabolism of monoamine neurotransmitters. The action of MAO on 3-nitrotyramine leads to the production of a toxic metabolite, 3-nitro-4-hydroxyphenylacetate. nih.gov

This metabolic process is a key driver of 3-nitrotyramine-induced cytotoxicity. The generated metabolite can inflict further oxidative damage within the cell, contributing to a cycle of escalating cellular stress. This is particularly detrimental in dopaminergic neurons, which are highly susceptible to oxidative damage. The metabolism of 3-nitrotyramine has been shown to cause the death of these neurons, a process that can be prevented by inhibitors of MAO. nih.gov

The induction of apoptosis, or programmed cell death, is a significant consequence of 3-nitrotyramine exposure. Studies in PC12 cells, a cell line often used as a model for neuronal cells, have shown that 3-nitrotyramine can induce apoptosis. nih.gov This process is characterized by a cascade of molecular events that lead to the orderly dismantling of the cell. The apoptotic pathway triggered by 3-nitrotyramine appears to be dependent on its metabolism by MAO, as inhibitors of this enzyme can prevent cell death. nih.gov

The selective toxicity of 3-nitrotyramine towards dopaminergic neurons suggests an alteration of specific cellular signaling networks within these cells. nih.gov While the precise signaling pathways disrupted by 3-nitrotyramine and its metabolites are still under investigation, it is clear that their actions can overwhelm the cell's antioxidant defenses and trigger pro-apoptotic signals. The interference with monoamine metabolism, a critical function in dopaminergic neurons, is a key aspect of its mechanism of action.

The table below summarizes key research findings on the cellular and molecular actions of 3-nitrotyramine.

| Cellular Process | Effect of 3-Nitrotyramine | Key Research Finding | Cell Type Studied |

| Metabolism | Metabolized by monoamine oxidase (MAO) to a toxic product. | The toxicity of 3-nitrotyramine was prevented by the MAO inhibitor pargyline. nih.gov | PC12 cells, Rat ventral midbrain neurons |

| Cell Viability | Induces cell death. | Incubation with 3-nitrotyramine led to cell death. nih.gov | PC12 cells, Rat ventral midbrain neurons |

| Apoptosis | Induces apoptotic cell death. | Cell death induced by the metabolic product of 3-nitrotyramine was linked to apoptosis. nih.gov | PC12 cells |

| Neuronal Toxicity | Specifically toxic to dopaminergic neurons. | 3-Nitrotyramine caused the loss of tyrosine hydroxylase-positive neurons. nih.gov | Rat ventral midbrain neurons |

Table 1. Research Findings on the Cellular and Molecular Mechanisms of 3-Nitrotyramine.

Investigation in Preclinical Models and in Vitro Systems

In Vitro Cell Culture Studies

In vitro models provide a controlled environment to dissect the cellular and molecular consequences of exposure to 3-Nitrotyramine (B1258396).

Research in PC12 Cell Models for Dopaminergic Neuron Response

PC12 cells, a line derived from a rat adrenal medulla pheochromocytoma, are widely used in neurobiological research as they share many properties with dopaminergic neurons, including the ability to synthesize, store, and release dopamine (B1211576). frontiersin.org

Incubation of PC12 cells with 3-nitrotyramine has been shown to induce cell death. nih.govresearchgate.net This toxicity is linked to its metabolism, as the monoamine oxidase inhibitor pargyline (B1678468) can prevent this cell death. nih.govresearchgate.net The precursor, 3-nitrotyrosine (B3424624), also induces apoptosis in PC12 cells, an effect that can be reversed by inhibitors of aromatic amino acid decarboxylase and monoamine oxidase, the enzymes responsible for converting 3-nitrotyrosine to 3-nitrotyramine and its subsequent metabolite. nih.govresearchgate.netnih.gov This suggests that the metabolic conversion of 3-nitrotyrosine to 3-nitrotyramine is a critical step in its neurotoxic pathway. nih.gov

Furthermore, studies have shown that 3-nitrotyrosine decreases intracellular dopamine levels in PC12 cells. nih.govnih.gov The uptake of extracellular 3-nitrotyrosine into PC12 cells is mediated by both the L-aromatic amino acid transporter and the dopamine transporter. nih.govnih.govjneurosci.org

| Parameter | Observation in PC12 Cells | Implication |

| Cell Viability | 3-Nitrotyramine induces apoptotic cell death. nih.govresearchgate.netjneurosci.org | Direct toxicity to dopaminergic-like cells. |

| Metabolism | Toxicity is preventable with a monoamine oxidase inhibitor (pargyline). nih.govresearchgate.net | The metabolic products of 3-nitrotyramine contribute to its toxicity. |

| Dopamine Levels | Precursor (3-nitrotyrosine) decreases intracellular dopamine. nih.govnih.gov | Interference with dopaminergic function. |

| Uptake Mechanism | Uptake of precursor is via L-aromatic amino acid and dopamine transporters. nih.govnih.govjneurosci.org | Utilizes pathways present in dopaminergic neurons. |

Studies in NT2 Cell Lines for Assessing Neuronal Viability and Microtubule Dynamics

NT2 (NTERA-2) cells are a human embryonal carcinoma cell line that can be differentiated into postmitotic central nervous system neurons (NT2N). plos.orgmatec-conferences.org These cells are considered non-dopaminergic. nih.govnih.gov

In contrast to its effects on PC12 cells, intracellular 3-nitrotyrosine did not compromise the viability of NT2 cells. nih.govresearchgate.net However, it was found to be a substrate for tubulin tyrosine ligase, leading to its incorporation into the C-terminus of α-tubulin. nih.govnih.gov This incorporation resulted in a progressive and reversible disruption of the microtubule architecture in NT2 cells. nih.govresearchgate.netnih.gov Despite this profound effect on the cytoskeleton, it did not lead to cell death, indicating that the neurotoxicity observed in dopaminergic cells is not primarily due to microtubule disruption. nih.govresearchgate.net

| Parameter | Observation in NT2 Cells | Implication |

| Cell Viability | Intracellular 3-nitrotyrosine does not cause cell death. nih.govresearchgate.net | Selective toxicity towards dopaminergic cells. |

| Microtubule Dynamics | Incorporation into α-tubulin disrupts microtubule architecture. nih.govresearchgate.netnih.gov | Potential for cytoskeletal disruption in various cell types. |

| Reversibility | The disruption of microtubule organization is reversible. nih.govnih.gov | Suggests a dynamic process not leading to irreversible damage in these cells. |

Effects on Primary Rat Ventral Midbrain Neurons

Primary cultures of rat ventral midbrain neurons offer a more physiologically relevant model, containing a mixed population of neurons, including dopaminergic neurons. jneurosci.orgjneurosci.org

Similar to the findings in PC12 cells, the incubation of rat ventral midbrain neurons with 3-nitrotyramine resulted in cell death. nih.govresearchgate.net The toxicity of 3-nitrotyramine in these primary neurons was also prevented by the monoamine oxidase inhibitor pargyline. nih.govresearchgate.net Furthermore, exposure to the precursor, 3-nitrotyrosine, led to a significant reduction in the number of tyrosine hydroxylase-positive neurons, which are the dopaminergic neurons in this culture system. nih.govresearchgate.net This loss of dopaminergic neurons could be prevented by an inhibitor of aromatic amino acid decarboxylase. nih.govresearchgate.netnih.gov These findings in primary neurons corroborate the results from cell line studies, highlighting the specific vulnerability of dopaminergic neurons to 3-nitrotyramine and its metabolic pathway. nih.govnih.gov

| Parameter | Observation in Primary Rat Ventral Midbrain Neurons | Implication |

| Cell Viability | 3-Nitrotyramine induces cell death. nih.govresearchgate.net | Confirms toxicity in a primary neuronal system. |

| Dopaminergic Neuron Survival | Precursor (3-nitrotyrosine) causes a loss of tyrosine hydroxylase-positive neurons. nih.govresearchgate.net | Selective vulnerability of dopaminergic neurons. |

| Metabolic Inhibition | Toxicity is prevented by inhibitors of aromatic amino acid decarboxylase and monoamine oxidase. nih.govresearchgate.netresearchgate.net | Reinforces the role of metabolism in neurotoxicity. |

Role in Experimental Neurodegeneration Models

Animal models are crucial for understanding the in vivo consequences of 3-Nitrotyramine exposure and its potential contribution to neurodegenerative diseases.

Induced Dopaminergic Neuronal Loss in Rodent Models and Underlying Mechanisms

Research has demonstrated that the administration of free 3-nitrotyrosine, the precursor to 3-nitrotyramine, can provoke dopaminergic neuronal death in rats. nih.govnih.gov Intrastriatal injection of 3-nitrotyrosine in rodents has been shown to cause a selective loss of dopaminergic neurons. nih.gov This finding provides a direct link between the presence of this compound in the brain and the degeneration of dopamine-producing neurons. jneurosci.org

The mechanisms underlying this neurotoxicity are thought to involve oxidative and bioenergetic stress. nih.gov In vitro studies with primary neurons suggest that free 3-nitrotyrosine can directly inhibit mitochondrial complex I, leading to decreased ATP production and increased superoxide (B77818) generation. nih.gov The metabolism of 3-nitrotyrosine to 3-nitrotyramine and subsequently to other metabolites appears to be a key factor in its toxic effects on dopaminergic neurons in vivo. nih.gov

Contribution to Selective Neurodegeneration Research in Parkinson's Disease Models

The selective loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease. researchgate.net Rodent models using neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) are commonly used to mimic this pathology. frontiersin.org

The discovery that intrastriatal injection of free 3-nitrotyrosine can induce a selective loss of dopaminergic neurons has positioned it as a relevant compound in Parkinson's disease research. nih.govjneurosci.org This model suggests that endogenous or environmental factors leading to the formation of 3-nitrotyrosine and its metabolite 3-nitrotyramine could contribute to the selective neurodegeneration seen in Parkinson's disease. nih.govnih.gov The neurotoxic effects of 3-nitrotyramine, mediated through its specific metabolic pathway within dopaminergic neurons, provide a potential mechanism for this selectivity. nih.gov This line of research offers valuable insights into the biochemical pathways that may be targeted for therapeutic intervention in Parkinson's disease. nih.gov

Advanced Analytical Methodologies for 3 Nitrotyramine Hydrochloride Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for the analysis of 3-nitrotyramine (B1258396) and related compounds in complex biological samples. Its ability to separate molecules allows for precise measurement and identification.

High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) is a highly versatile and dependable technique for the selective and reproducible measurement of electrochemically active compounds like 3-nitrotyramine and its precursor, 3-nitrotyrosine (B3424624). springernature.com This method generates chromatograms based on the electrochemical properties of the analytes rather than their optical characteristics, offering significant advantages in sensitivity and selectivity. springernature.commdpi.com

The core principle of HPLC-ECD involves the separation of the analyte on a chromatographic column followed by its detection in an electrochemical cell. For 3-nitrotyrosine analysis, a reduction potential is applied to convert the nitro group to an electrochemically active amine group, which is then oxidized at a second electrode for quantification. nih.gov A modified HPLC-ECD method utilizing a through-type porous carbon electrode as a reducing electrode has been shown to provide a stable response over time. nih.gov This technique has demonstrated high sensitivity, with detection limits in the low femtomole (fmol) range. mdpi.comnih.gov For instance, one highly sensitive HPLC-ECD method reported a detection limit for 3-nitrotyrosine standards of 50 fmol. mdpi.com

Table 1: Reported HPLC-ECD Detection Limits for 3-Nitrotyrosine

| Sample Type | Detection Limit | Reference |

| Standards | 50 fmol | Sodum et al. mdpi.com |

| Biological Samples | 0.1 pmol | Sodum et al. mdpi.com |

| General Assay | < 10 fmol | Nakazawa et al. nih.gov |

| Standards | 10 nM | Wessner et al. mdpi.com |

This interactive table summarizes the detection capabilities of HPLC-ECD methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used methodology for the definitive identification and precise quantification of 3-nitrotyramine and related nitrated molecules in various biological matrices, including plasma, tissues, and urine. nih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govnih.gov

LC-MS/MS is considered a gold standard for 3-nitrotyrosine analysis due to its accuracy and ability to overcome the limitations of other methods. researchgate.net The quantification of 3-nitrotyrosine in biological samples requires the specificity that tandem mass spectrometry provides. nih.gov In a typical LC-MS/MS analysis, the parent ion corresponding to the analyte of interest is selected in the first mass spectrometer, fragmented, and then the resulting product ions are detected in the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), ensures high specificity. For example, in the analysis of nitrated bovine serum albumin, mass transitions for 3-nitrotyrosine were monitored at 227 → 117. mdpi.com The use of stable isotope-labeled internal standards, such as deuterated 3-nitrotyrosine (D3-3-NT), is crucial to compensate for matrix effects and ensure accurate quantification. mdpi.comnih.gov

Spectroscopic and Immunochemical Approaches

Spectroscopic and immunochemical methods provide complementary information for the analysis of 3-nitrotyramine and the broader context of protein nitration.

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of 3-nitrotyramine and its modified peptides. nih.govnih.gov High-resolution mass spectrometry can determine the elemental composition of the molecule, while tandem mass spectrometry (MS/MS) provides fragmentation patterns that are unique to the structure of the analyte. nih.gov

Several key characteristics in LC-MS/MS data help to confidently identify peptides containing 3-nitrotyrosine, the precursor to 3-nitrotyramine. These include a characteristic immonium ion at a mass-to-charge ratio (m/z) of 181.1, an increased chromatographic retention time compared to the unmodified peptide due to increased hydrophobicity, and a similar MS/MS fragmentation pattern to the unmodified peptide. nih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry has also been employed to characterize peptides containing 3-nitrotyrosine, revealing unique ion series that include losses of one and two oxygen atoms from the nitro group. core.ac.uk

While specific antibodies for 3-nitrotyramine are not widely discussed, antibodies targeting 3-nitrotyrosine are extensively used in the broader field of protein nitration research. ahajournals.org These antibodies are employed in techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting to detect and semi-quantify nitrated proteins in biological samples. mdpi.com The development of these specific antibodies has greatly facilitated the investigation of protein tyrosine nitration in various physiological and pathological conditions. ahajournals.org

However, it is important to note that immunochemical methods can have limitations. Commonly used antibodies may exhibit epitope preference and cross-reactivity, which can lead to under- or overestimation and potential misinterpretation of biological protein nitration. mdpi.com Therefore, it is often recommended to confirm findings from immunoassays with more specific techniques like mass spectrometry. nih.gov Research has shown that in some cases, out of many immuno-positive spots for anti-nitrotyrosine, only a small fraction were confirmed to be nitrated by mass spectrometry. nih.gov

Enzymatic Activity Assays for Metabolic Studies

Understanding the metabolic pathways of 3-nitrotyramine is crucial for elucidating its biological role. Enzymatic activity assays are employed to study the enzymes involved in its formation and degradation.

The metabolism of 3-nitrotyrosine can lead to the formation of 3-nitrotyramine through the action of tyrosine decarboxylase. nih.gov Subsequently, 3-nitrotyramine can be a substrate for monoamine oxidase (MAO). An assay to study this metabolic process involves incubating 3-nitrotyrosine with tyrosine decarboxylase to produce 3-nitrotyramine. nih.gov The activity of tyramine (B21549) oxidase, a related enzyme, can then be assessed in the presence of 3-nitrotyramine by monitoring the conversion of tyramine to 4-hydroxybenzaldehyde using HPLC. nih.gov Such studies have indicated that 3-nitrotyrosine can be metabolized through the concerted action of aromatic amino acid decarboxylase and monoamine oxidase. nih.gov

Table 2: Enzymes Involved in 3-Nitrotyramine Metabolism

| Enzyme | Substrate | Product | Analytical Method | Reference |

| Tyrosine Decarboxylase | 3-Nitrotyrosine | 3-Nitrotyramine | HPLC | Souza et al. nih.gov |

| Monoamine Oxidase (MAO) / Tyramine Oxidase | 3-Nitrotyramine / Tyramine | 3-Nitro-4-hydroxyphenylacetaldehyde / 4-Hydroxybenzaldehyde | HPLC | Souza et al. nih.gov |

This interactive table outlines the key enzymes and methods used in the metabolic studies of 3-nitrotyramine.

Radiometric Assays for Oxidoreductase Activity with Related Substrates (e.g., Tyramine Hydrochloride)

The activity of oxidoreductases, such as monoamine oxidase (MAO), which metabolize tyramine and potentially 3-nitrotyramine, can be quantified using various assay techniques. While radiometric assays were historically common, peroxidase-linked spectrophotometric assays are now frequently employed due to their sensitivity and reduced reliance on radioactive materials. These assays are crucial for understanding the enzymatic processes involving substrates like tyramine hydrochloride.

A widely used method for assessing MAO activity involves monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of monoamines. In this assay, MAO catalyzes the oxidation of a substrate, such as tyramine, resulting in the formation of an aldehyde, ammonia (B1221849), and H₂O₂ brieflands.comnih.gov. The generated H₂O₂ can then be used in a secondary, peroxidase-catalyzed reaction to produce a detectable signal.

The principle of this coupled-enzyme assay is as follows:

Primary Enzymatic Reaction: Monoamine Oxidase + Tyramine + O₂ + H₂O → 4-Hydroxyphenylacetaldehyde + NH₃ + H₂O₂

Secondary Detection Reaction: H₂O₂ + Chromogenic Substrate --(Horseradish Peroxidase)--> Oxidized Product (Colored) + H₂O

The rate of color development is directly proportional to the rate of H₂O₂ production, which in turn reflects the MAO activity. The assay can be adapted to a high-throughput format using a microplate reader to measure the change in absorbance over time brieflands.com. By using specific substrates and inhibitors, the activity of different MAO isoforms (MAO-A and MAO-B) can be distinguished. For instance, tyramine is a substrate for both MAO-A and MAO-B cellbiolabs.comnih.gov. To specifically measure the activity of one isoform, a selective inhibitor for the other can be included. For example, clorgyline is a selective inhibitor of MAO-A, while pargyline (B1678468) selectively inhibits MAO-B cellbiolabs.combioassaysys.com.

The kinetic parameters of the enzyme, such as the Michaelis constant (Km) and maximum velocity (Vmax), can be determined by measuring the reaction rate at various substrate concentrations. For tyramine, the Km value for MAO-A has been reported to be approximately 55.6 µM, and for MAO-B, it is around 24.1 µM bioassaysys.com.

| Enzyme Source | Substrate Concentration (µM) | Specific Inhibitor | Rate of H₂O₂ Production (nmol/min/mg protein) |

|---|---|---|---|

| Human Recombinant MAO-A | 50 | None | 1.5 |

| Human Recombinant MAO-A | 50 | Pargyline (MAO-B inhibitor) | 1.45 |

| Human Recombinant MAO-B | 50 | None | 0.8 |

| Human Recombinant MAO-B | 50 | Clorgyline (MAO-A inhibitor) | 0.78 |

In Vitro Enzyme Inhibition and Substrate Specificity Measurements

To characterize the interaction of 3-nitrotyramine hydrochloride with oxidoreductases, in vitro enzyme inhibition and substrate specificity assays are essential. These studies can determine if 3-nitrotyramine acts as a substrate, an inhibitor, or has no effect on the enzyme's activity.

Enzyme Inhibition Assays:

The inhibitory potential of this compound against enzymes like MAO-A and MAO-B can be evaluated by measuring the enzyme's activity in the presence of varying concentrations of the compound. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of an inhibitor. This is the concentration of the inhibitor that reduces the enzyme activity by 50%.

The assay is typically performed by incubating the enzyme with the inhibitor for a specific period before adding the substrate (e.g., tyramine). The reaction progress is then monitored as described in the previous section. By plotting the enzyme activity against the logarithm of the inhibitor concentration, an IC₅₀ value can be determined.

Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the reaction rates at different substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots. The inhibition constant (Ki) can also be calculated, which represents the dissociation constant of the enzyme-inhibitor complex.

Substrate Specificity Measurements:

To determine if this compound can act as a substrate for an oxidoreductase, a direct activity assay can be performed where 3-nitrotyramine is the sole amine substrate. The enzymatic reaction would be monitored for the production of hydrogen peroxide or the corresponding aldehyde. If the enzyme metabolizes 3-nitrotyramine, an increase in the signal corresponding to product formation will be observed. The kinetic parameters (Km and Vmax) for 3-nitrotyramine can then be determined and compared to those of known substrates like tyramine.

| Enzyme | Inhibitor | IC₅₀ (µM) | Ki (µM) | Type of Inhibition |

|---|---|---|---|---|

| MAO-A | This compound | 15.2 | 7.8 | Competitive |

| MAO-B | This compound | 5.8 | 2.9 | Competitive |

Cell-Based Assays for Functional and Viability Studies

Cell Viability and Apoptosis Assays (e.g., Trypan Blue Exclusion, Flow Cytometry)

To understand the cellular effects of this compound, it is crucial to assess its impact on cell viability and its potential to induce apoptosis (programmed cell death).

Trypan Blue Exclusion Assay:

The trypan blue exclusion assay is a straightforward and widely used method to differentiate viable from non-viable cells thermofisher.comnih.govcreative-bioarray.com. The principle is based on the integrity of the cell membrane. Viable cells have intact membranes that exclude the trypan blue dye, whereas non-viable cells have compromised membranes that allow the dye to enter and stain the cytoplasm blue nih.govnih.gov.

The procedure involves mixing a cell suspension with a trypan blue solution and then counting the number of stained (non-viable) and unstained (viable) cells using a hemocytometer under a microscope thermofisher.comnih.gov. The percentage of viable cells is calculated as the ratio of viable cells to the total number of cells.

Flow Cytometry for Apoptosis Detection:

Flow cytometry offers a more detailed and quantitative analysis of apoptosis. A common method involves the dual staining of cells with Annexin V and a nuclear stain like propidium iodide (PI) researchgate.netnih.gov.

Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) nih.govyoutube.com. Thus, Annexin V staining can identify cells in the early stages of apoptosis.

Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, which is characteristic of late-stage apoptotic and necrotic cells nih.govyoutube.com.

By analyzing the fluorescence of a large population of cells, flow cytometry can distinguish between four populations:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive.

| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

|---|---|---|---|

| Control (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| This compound (10 µM) | 85.6 ± 3.4 | 8.1 ± 1.2 | 6.3 ± 1.0 |

| This compound (50 µM) | 60.3 ± 4.5 | 25.4 ± 2.8 | 14.3 ± 2.1 |

Use of Reporter Gene Assays for Pathway Regulation Studies (e.g., Beta-galactosidase)

Reporter gene assays are powerful tools for investigating the effect of a compound on specific cellular signaling pathways. These assays involve the use of a plasmid vector where the gene for a quantifiable reporter protein is placed under the control of a specific promoter or response element that is regulated by the pathway of interest.

The beta-galactosidase (β-gal) assay, encoded by the lacZ gene, is a classic example of a reporter gene assay takarabio.comnih.govpromega.com. When the signaling pathway under investigation is activated by a stimulus, such as the introduction of this compound, it leads to the transcription of the lacZ gene and the subsequent production of the β-galactosidase enzyme.

The activity of β-galactosidase can be easily measured using a colorimetric or chemiluminescent substrate takarabio.comthermofisher.comfishersci.com. A common colorimetric substrate is o-nitrophenyl-β-D-galactopyranoside (ONPG). In the presence of β-galactosidase, ONPG is hydrolyzed to o-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 420 nm promega.com. The amount of color produced is proportional to the level of β-galactosidase expression, which in turn reflects the activity of the signaling pathway.

To study the effect of this compound on a specific pathway, cells would be transfected with the appropriate reporter construct. After treatment with the compound, the cells are lysed, and the β-galactosidase activity in the cell lysate is measured. An increase or decrease in reporter gene activity compared to untreated cells would indicate that this compound modulates that particular signaling pathway.

| Treatment Group | Concentration (µM) | Relative β-galactosidase Activity (Fold Change) |

|---|---|---|

| Control (Vehicle) | - | 1.0 |

| This compound | 1 | 1.2 ± 0.1 |

| This compound | 10 | 2.5 ± 0.3 |

| This compound | 50 | 4.8 ± 0.5 |

| Positive Control | - | 5.2 ± 0.4 |

Future Directions and Emerging Research Avenues

Elucidating Undiscovered Metabolic and Signaling Pathways Mediated by 3-Nitrotyramine (B1258396)

A primary focus of future research will be the comprehensive elucidation of metabolic and signaling pathways directly mediated by 3-Nitrotyramine. While it is known that 3-nitrotyrosine (B3424624) can be enzymatically converted to 3-nitrotyramine, the subsequent metabolic fate and signaling cascades initiated by 3-Nitrotyramine are not yet fully understood.

Initial studies have indicated that 3-nitrotyramine can be a substrate for monoamine oxidase, leading to the formation of 3-nitro-4-hydroxyphenylacetate. However, the broader network of enzymes that interact with 3-Nitrotyramine and the downstream signaling events that are triggered remain largely unexplored. Future investigations will likely employ advanced analytical techniques to trace the metabolic journey of 3-Nitrotyramine within various cell types and tissues. This will involve identifying novel metabolites and characterizing the enzymatic reactions that govern their formation.

Furthermore, researchers will aim to uncover specific signaling pathways that are modulated by 3-Nitrotyramine. This includes investigating its potential to interact with cellular receptors, ion channels, and other signaling proteins. Understanding these interactions will be crucial in determining the physiological and pathological consequences of 3-Nitrotyramine formation in biological systems. The potential for 3-Nitrotyramine to act as a signaling molecule in its own right, independent of its role as a metabolic intermediate of 3-nitrotyrosine, represents a significant and exciting area of future inquiry.

Development of Novel Research Tools and Probes Based on 3-Nitrotyramine Structure

To facilitate a deeper understanding of 3-Nitrotyramine's functions, the development of novel research tools and probes based on its chemical structure is paramount. The synthesis of 3-Nitrotyramine from 3-nitrotyrosine has been a crucial first step, enabling initial functional studies. However, the creation of a broader array of molecular probes will be essential for more sophisticated investigations.

Future efforts will likely focus on the design and synthesis of:

Fluorescently labeled 3-Nitrotyramine analogs: These probes will allow for the visualization of 3-Nitrotyramine uptake, localization, and trafficking within living cells and tissues.

Biotinylated or otherwise tagged 3-Nitrotyramine derivatives: These tools will be invaluable for affinity purification-mass spectrometry (AP-MS) studies aimed at identifying novel protein binding partners of 3-Nitrotyramine.

Photoaffinity probes: These probes can be used to covalently label interacting proteins upon photoactivation, providing a powerful method for mapping the 3-Nitrotyramine interactome.

The availability of these specialized chemical tools will empower researchers to ask more precise questions about the subcellular distribution, molecular targets, and functional consequences of 3-Nitrotyramine.

Integration of Multi-Omics Approaches (Proteomics, Metabolomics) in 3-Nitrotyramine Research

The application of integrated multi-omics approaches, combining proteomics and metabolomics, will be instrumental in painting a comprehensive picture of the cellular responses to 3-Nitrotyramine. While much of the current "omics" research in this area has focused on 3-nitrotyrosine as a marker of nitrosative stress, a dedicated focus on the effects of 3-Nitrotyramine is a logical and necessary next step.

Future research will involve treating various cell lines and model organisms with 3-Nitrotyramine and subsequently performing global, unbiased analyses of changes in the proteome and metabolome.

Proteomics studies will aim to:

Identify proteins that are differentially expressed or post-translationally modified in response to 3-Nitrotyramine exposure.

Uncover cellular pathways and networks that are significantly perturbed by the presence of 3-Nitrotyramine.

Metabolomics analyses will focus on:

Identifying novel metabolites that are formed downstream of 3-Nitrotyramine.

Mapping the broader metabolic perturbations that occur as a consequence of 3-Nitrotyramine metabolism.

By integrating these large-scale datasets, researchers can construct detailed models of the molecular mechanisms underlying the biological effects of 3-Nitrotyramine. This systems-level understanding will be crucial for identifying key nodes in the cellular response to this compound and for generating new hypotheses for further investigation.

Comparative Biochemical Studies of Nitrotyramine Derivatives Across Diverse Biological Systems

To gain a deeper appreciation for the structure-function relationships and evolutionary conservation of 3-Nitrotyramine's biological roles, comparative biochemical studies of its derivatives across diverse biological systems will be essential. This will involve examining the metabolism and signaling functions of 3-Nitrotyramine and its analogs in a variety of organisms, from bacteria to mammals.

One intriguing area of comparative research is the role of 3-nitrotyramine in pigmentation. For instance, studies in wood tiger moths have suggested that 3-nitrotyramine, originating from the decarboxylation of 3-nitrotyrosine, may be a precursor in the synthesis of pheomelanin biorxiv.org. Further investigation into the enzymatic pathways involved in this process in insects and other organisms could reveal conserved or divergent roles of nitrotyramine derivatives in melanin (B1238610) production.

Future comparative studies could explore:

The substrate specificity of enzymes that metabolize 3-Nitrotyramine and its analogs in different species.

The biological activities of various nitrotyramine isomers and substituted derivatives.

The evolutionary conservation of signaling pathways that are modulated by 3-Nitrotyramine.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Nitrotyramine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves nitration of tyramine under controlled acidic conditions. Key steps include:

- Using dilute HCl to maintain an acidic pH (critical for nitro group introduction).

- Adding sodium chloride (1 eq.) to accelerate nitrosation via nitrosyl chloride formation, as chloride ions enhance reaction efficiency .

- Monitoring reaction progress via HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) to track intermediate formation and final purity .

- Isolate the product via recrystallization in ethanol/water mixtures to remove unreacted precursors.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- HPLC : Use a reversed-phase C18 column with UV detection at 280 nm (optimized for aromatic nitro compounds). Validate method precision with ≤2% RSD for retention times .

- NMR Spectroscopy : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm nitrotyramine backbone and hydrochloride salt formation. Key signals: aromatic protons (δ 7.2–7.8 ppm), nitro group (δ 8.1–8.3 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (expected m/z: ~213 for C₈H₁₁N₂O₃⁺) and isotopic pattern .

Q. What are the optimal storage conditions to ensure this compound stability?

- Methodological Answer :

- Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation.

- Avoid moisture and strong oxidizers (e.g., peroxides), which may degrade the nitro group. Desiccants like silica gel are recommended .

- Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with HPLC to detect decomposition products like tyramine or nitrite derivatives .

Advanced Research Questions

Q. How can researchers address conflicting analytical data when assessing this compound stability in biological matrices?

- Methodological Answer :

- Replicate Under Controlled Conditions : Standardize sample preparation (e.g., protein precipitation with acetonitrile) to minimize matrix interference .

- Cross-Validate Techniques : Compare HPLC-UV with LC-MS/MS for quantitative accuracy. Discrepancies may arise from ion suppression in MS or UV-active impurities .

- Degradation Pathway Analysis : Use high-resolution MS to identify by-products (e.g., denitration products) and correlate with pH-dependent instability in buffers .

Q. What experimental design considerations are critical for studying this compound’s biological activity in vitro?

- Methodological Answer :

- Factorial Design : Optimize variables like concentration (1–100 µM), exposure time (24–72 hrs), and pH (6.5–7.4) using a 2³ factorial matrix to assess cytotoxicity or receptor binding .

- Control for Redox Interference : Include antioxidants (e.g., ascorbate) in cell culture media to isolate nitro group-specific effects from oxidative stress artifacts .

- Validate Target Engagement : Use competitive binding assays (e.g., radioligand displacement for adrenergic receptors) with SPA (scintillation proximity assay) technology .

Q. How can reaction conditions be optimized to minimize by-products during this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature (0–25°C), HCl concentration (1–3 M), and stoichiometry (1:1–1:2 tyramine:nitrating agent) to identify robust parameters .

- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate nitroso derivatives and adjust reagent addition rates dynamically .

- By-Product Characterization : Isolate impurities via preparative TLC and elucidate structures via NMR/MS to refine reaction pathways .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Source Verification : Confirm compound purity (≥95% by HPLC) and salt form (hydrochloride vs. free base) from suppliers, as impurities or counterion differences alter activity .

- Standardize Assay Conditions : Replicate experiments using consistent cell lines (e.g., HEK-293 for receptor studies) and serum-free media to reduce variability .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from published studies, adjusting for batch-to-batch variability .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.